N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride
Description
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSLOCDKJCDHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride typically involves the reaction of 3-(aminomethyl)phenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminomethyl-phenyl)-acetamide
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- 3-aminomethylpyridine
Uniqueness
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research highlight its significance .
Biological Activity
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride, a chemical compound with the molecular formula C11H17ClN2O, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound serves as a versatile building block in organic synthesis and is utilized in the preparation of complex molecules. Its applications extend to enzyme interaction studies and protein-ligand binding assays, making it a valuable compound in medicinal chemistry and pharmaceutical development.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application context.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signaling cascades that affect cellular responses.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Potential : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this base structure have shown promising results against various cancer cell lines, including breast and prostate cancers .
- Enzyme Interaction : The compound is employed in studies focusing on enzyme interactions, particularly in understanding how small molecules can modulate enzyme activity.
Table 1: Summary of Biological Activities
Notable Findings:
- A study demonstrated that derivatives of this compound exhibited lower IC50 values compared to established anticancer drugs, indicating higher potency against specific cancer cell lines .
- Another investigation into its binding affinity with human alkaline phosphatase showed promising results, suggesting potential applications in treating conditions related to enzyme dysregulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
